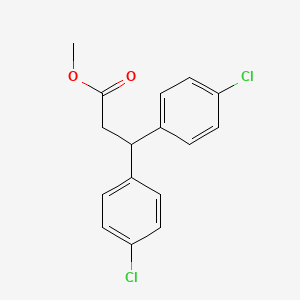
Methyl 3,3-bis(4-chlorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3-bis(4-chlorophenyl)propanoate is an organic compound with the molecular formula C16H14Cl2O2. It is a derivative of propionic acid and contains two 4-chlorophenyl groups attached to the third carbon of the propionate moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-bis(4-chlorophenyl)propanoate typically involves the esterification of 3,3-Bis(4-chlorophenyl)propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-bis(4-chlorophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 3,3-Bis(4-chlorophenyl)propionic acid.
Reduction: 3,3-Bis(4-chlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,3-bis(4-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3,3-bis(4-chlorophenyl)propanoate exerts its effects involves interactions with various molecular targets. The chlorophenyl groups can interact with biological receptors, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)propanoate
- 3,3-Bis(4-chlorophenyl)propionic acid
- 3,3-Bis(4-chlorophenyl)propanol
Uniqueness
Methyl 3,3-bis(4-chlorophenyl)propanoate is unique due to the presence of two chlorophenyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C16H14Cl2O2 |
|---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
methyl 3,3-bis(4-chlorophenyl)propanoate |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-16(19)10-15(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,15H,10H2,1H3 |
InChI Key |
WBSUUSDNIAQYLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

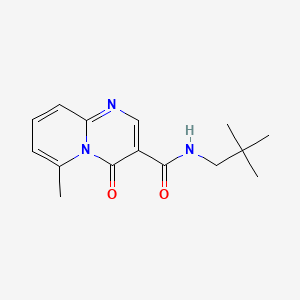

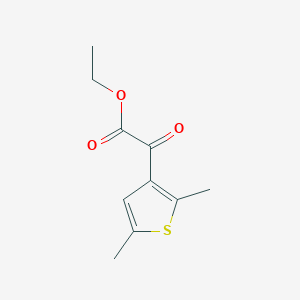
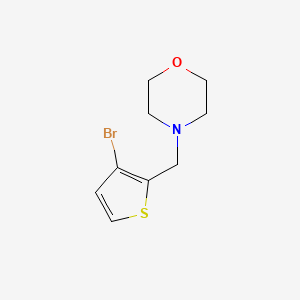
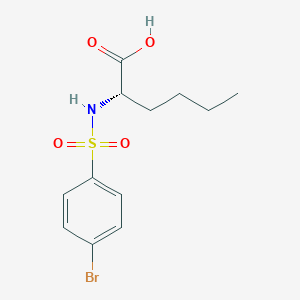
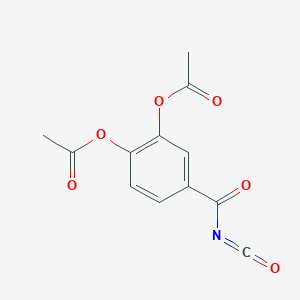
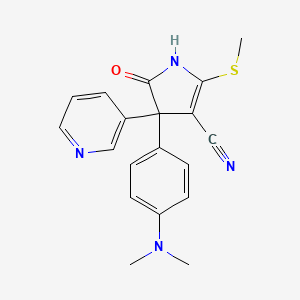
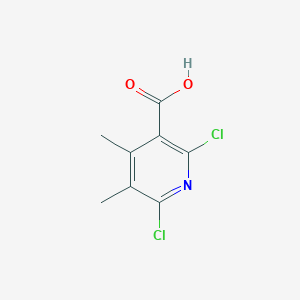
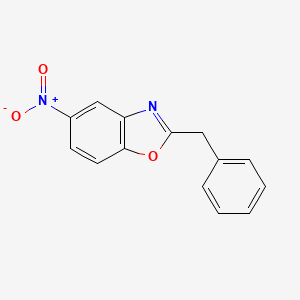

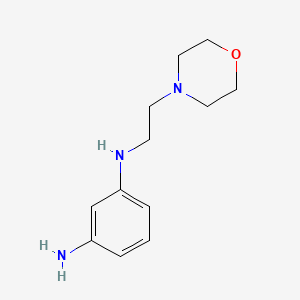
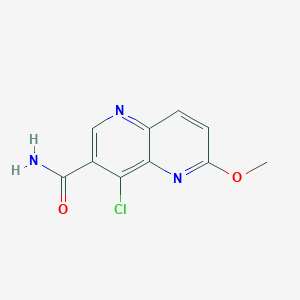
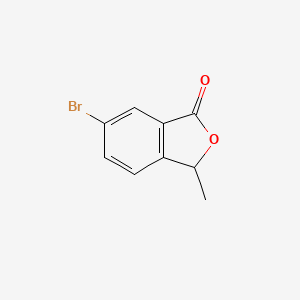
![Ethyl 3-{[3-(ethyloxy)-3-oxopropyl]amino}butanoate](/img/structure/B8579162.png)
